Desvenlafaxine Succinate is the succinate salt monohydrate of O-desmethylvenlafaxine [, ], a synthetic form of the major active metabolite of Venlafaxine []. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, , , ]. In scientific research, Desvenlafaxine Succinate serves as a valuable tool for investigating the roles of serotonin and norepinephrine in various physiological and pathological processes, particularly in the central nervous system [].
Butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol is a complex organic compound that combines the structure of butanedioic acid (commonly known as succinic acid) with a phenolic component. The base structure, butanedioic acid, is classified as a dicarboxylic acid with the molecular formula and a molecular weight of approximately 118.09 g/mol. This compound is recognized for its biological significance, particularly in metabolic pathways, where it acts as an intermediate in the tricarboxylic acid cycle, playing a crucial role in energy production within cells .
The synthesis of butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol can be approached through various organic synthesis techniques. One common method involves the reaction of butanedioic acid with a substituted phenol derivative containing a dimethylamino group. The synthesis typically requires the following steps:
This synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
Butanedioic acid participates in several chemical reactions due to its functional groups:
These reactions are facilitated by catalysts or specific reaction conditions (temperature, pressure) that enhance yield and selectivity .
In biological systems, butanedioic acid acts primarily as an intermediate in metabolic pathways:
The mechanism involves enzymatic conversion where succinate dehydrogenase catalyzes its oxidation to fumarate, linking it to electron transport processes .
Butanedioic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemistry and industrial processes .
Butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol has diverse applications:
Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol represents the succinate salt form of desvenlafaxine (O-desmethylvenlafaxine), a pivotal metabolite of the antidepressant venlafaxine. The compound emerged from strategic efforts to optimize the pharmacokinetic and physicochemical properties of the active metabolite. Desvenlafaxine itself was first identified as the primary active metabolite responsible for the pharmacological effects of venlafaxine, with early pharmacological studies confirming its potent serotonin-norepinephrine reuptake inhibition [1]. The succinate salt formation, patented under US6673838B2, was a significant pharmaceutical advancement designed to enhance crystalline stability and solubility profiles compared to the free base form [6]. This salt formation process enabled the development of robust extended-release formulations, facilitating consistent drug delivery and bioavailability. The succinate salt derivative received FDA approval in 2008 for the treatment of Major Depressive Disorder (MDD), marking the culmination of development efforts focused on leveraging the active metabolite's superior metabolic stability and reduced pharmacokinetic variability compared to its parent compound [4] [1].
The core structure of 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol embodies a strategically engineered pharmacophore integrating critical elements for balanced monoamine neurotransmission modulation. The dimethylaminoethyl moiety (–CH₂–CH₂–N(CH₃)₂) serves as a crucial cationic center essential for interaction with the serotonin transporter (SERT) protein, while the phenolic hydroxyl group provides a hydrogen-bonding anchor point that contributes significantly to transporter affinity [9]. The 1-hydroxycyclohexyl substituent represents a sterically bulky hydrophobic domain that enhances norepinephrine transporter (NET) binding selectivity and influences the compound's overall conformational flexibility [1] [4]. This three-dimensional arrangement creates a pharmacophore geometry distinct from earlier antidepressants, enabling simultaneous moderate-affinity binding to both SERT and NET without significant affinity for muscarinic, histaminergic, or adrenergic receptors, thereby minimizing off-target effects common to tricyclic antidepressants [1] [9]. Computational modeling reveals that the optimal spatial orientation between the tertiary amine and phenolic oxygen (approximately 5.2 Å) facilitates dual reuptake inhibition by allowing simultaneous interaction with key residues in both monoamine transporters [4]. The structural motif's influence extends beyond neurotransmitter reuptake inhibition, with evidence suggesting that the hydroxylated cyclohexyl component may contribute to observed pro-cognitive effects through indirect modulation of prefrontal cortical dopamine signaling [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7